

A Comparative Analysis of AP14145 with Other Class III Antiarrhythmics

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Compound of Interest

Compound Name: AP14145

Cat. No.: B14907752

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel antiarrhythmic agent **AP14145** with established Class III antiarrhythmic drugs, including amiodarone, sotalol, dofetilide, and ibutilide. The information is supported by experimental data to assist researchers and drug development professionals in their understanding of these compounds.

Executive Summary

AP14145 is a novel small-molecule inhibitor of the small-conductance calcium-activated potassium (KCa2 or SK) channels, specifically targeting KCa2.2 and KCa2.3 subtypes. This mechanism of action distinguishes it from traditional Class III antiarrhythmics, which primarily exert their effects by blocking the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene. The selective action of **AP14145** on KCa2 channels, which are predominantly expressed in the atria, offers the potential for atrial-selective antiarrhythmic effects with a reduced risk of ventricular proarrhythmias, a significant concern with many current Class III agents.

Comparative Data Presentation

The following tables summarize the quantitative data for **AP14145** and other Class III antiarrhythmics, focusing on their ion channel selectivity and electrophysiological effects.

Table 1: Comparative Ion Channel Selectivity (IC50 values in μM)

Ion Channel	AP14145	Amiodarone	Sotalol	Dofetilide	Ibutilide
KCa2.2 (SK2)	1.1[1]	-	-	-	-
KCa2.3 (SK3)	1.1[1]	-	-	-	-
IKr (hERG)	71.8[1]	0.8 - 2.8[2][3]	52 - 343[4][5]	0.007 - 0.013[1][4][5]	Potent blocker[6]
IKs	No significant effect	Minimal (acute), Reduces (chronic)[3]	-	No relevant block[1]	-
INa (peak)	No significant effect	178.1[2]	-	No effect[1]	Activates slow inward current
INa (late)	-	3.0 - 6.7[2]	-	-	-
ICaL	No significant block	Inhibits[2]	-	-	-

Note: IC50 values can vary depending on experimental conditions. Values presented are representative from the cited literature.

Table 2: Comparative Electrophysiological Effects

Parameter	AP14145	Amiodarone	Sotalol	Dofetilide	Ibutilide
Atrial Effective Refractory Period (AERP)	Prolongs	Prolongs	Prolongs	Prolongs	Prolongs
Ventricular Effective Refractory Period (VERP)	No significant effect	Prolongs	Prolongs	Prolongs	Prolongs
Atrial Selectivity	High	Low	Low	Low	Low
Primary Mechanism	KCa2.2/2.3 inhibition	Multi-channel blocker (IKr, IKs, INa, ICaL, β -adrenergic)	IKr and β -adrenergic blockade	Selective IKr blockade	IKr blockade and slow inward Na ⁺ current activation[7][8][9]

Experimental Protocols

In Vivo Electrophysiology Study for AERP Measurement in Rats

This protocol is adapted from studies evaluating the electrophysiological effects of **AP14145**.

Objective: To determine the atrial effective refractory period (AERP) in anesthetized rats following administration of a test compound.

Materials:

- Male Sprague-Dawley rats (250-350g)

- Anesthetic (e.g., sodium pentobarbital)
- Bipolar platinum electrodes
- ECG recording system
- Programmable electrical stimulator
- Data acquisition system

Procedure:

- Anesthetize the rat and maintain a stable body temperature.
- Perform a tracheotomy and ventilate the animal.
- Introduce a catheter with bipolar electrodes via the jugular vein and position it in the right atrium under ECG guidance.
- Record baseline ECG and intracardiac electrograms.
- Determine the atrial pacing threshold.
- To measure AERP, deliver a drive train of 8 stimuli (S1) at a fixed cycle length (e.g., 150 ms), followed by a premature stimulus (S2).
- Start with a long S1-S2 coupling interval and progressively decrease it in 2 ms steps until the S2 fails to elicit a propagated atrial response.
- The AERP is defined as the longest S1-S2 interval that fails to capture the atrium.
- Administer the test compound (e.g., **AP14145**) intravenously.
- Repeat AERP measurements at specified time points post-administration to determine the drug's effect.

Whole-Cell Patch Clamp Protocol for KCa2 Channel Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds on KCa2 channels expressed in a heterologous system.

Objective: To determine the IC₅₀ of a test compound for KCa2 channels.

Materials:

- HEK293 cells stably expressing the KCa2 channel subtype of interest.
- Patch clamp rig (amplifier, micromanipulator, microscope).
- Data acquisition and analysis software.
- Borosilicate glass capillaries for pipette fabrication.
- Pipette puller and polisher.
- External solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4).
- Internal (pipette) solution (in mM): e.g., 140 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA, and a calculated amount of CaCl₂ to achieve a specific free Ca²⁺ concentration (e.g., 1 μM) to activate KCa2 channels (pH 7.2).
- Test compound stock solution (e.g., in DMSO).

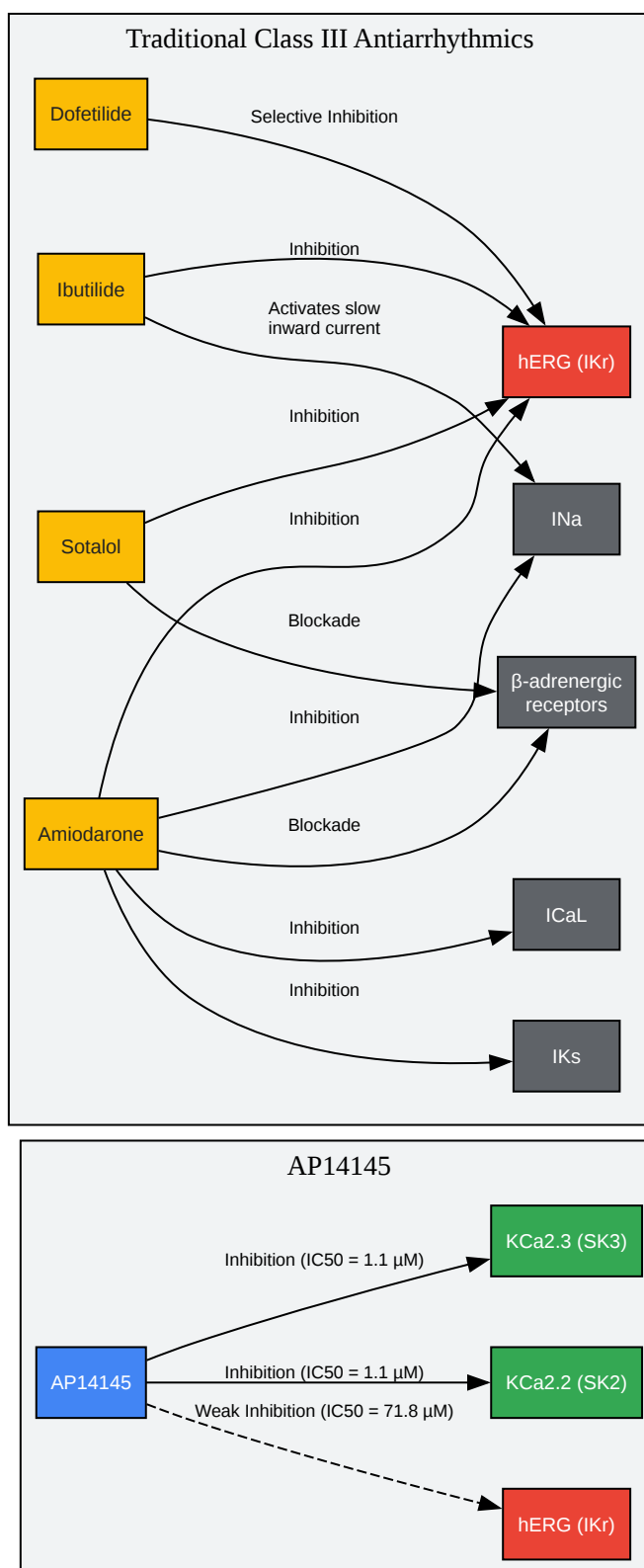
Procedure:

- Prepare cells on coverslips for recording.
- Pull and polish glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.
- Mount the coverslip in the recording chamber and perfuse with external solution.
- Approach a cell with the patch pipette and form a giga-ohm seal.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Clamp the cell at a holding potential of -80 mV.

- Apply a voltage ramp or step protocol (e.g., from -100 mV to +60 mV) to elicit KCa₂ currents.
- Record baseline currents.
- Perfuse the cell with increasing concentrations of the test compound.
- Record currents at each concentration after reaching steady-state block.
- Wash out the compound to assess reversibility.
- Analyze the data by normalizing the current at each concentration to the baseline current and fitting the concentration-response data to the Hill equation to determine the IC₅₀.

Mandatory Visualizations

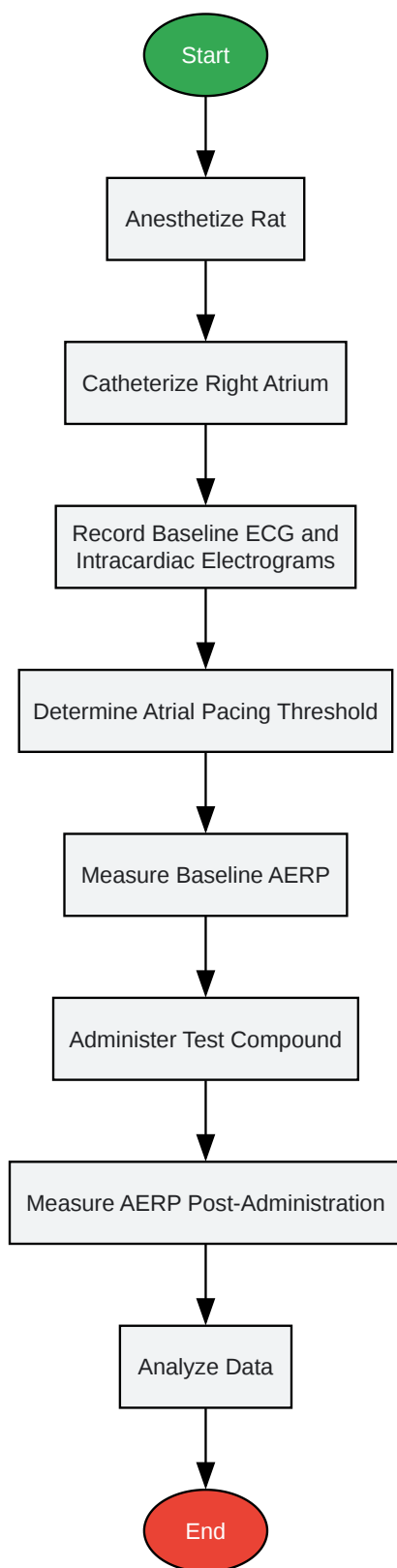
Mechanism of Action and Ion Channel Selectivity



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Caption: Comparative mechanism of action of **AP14145** and traditional Class III antiarrhythmics.

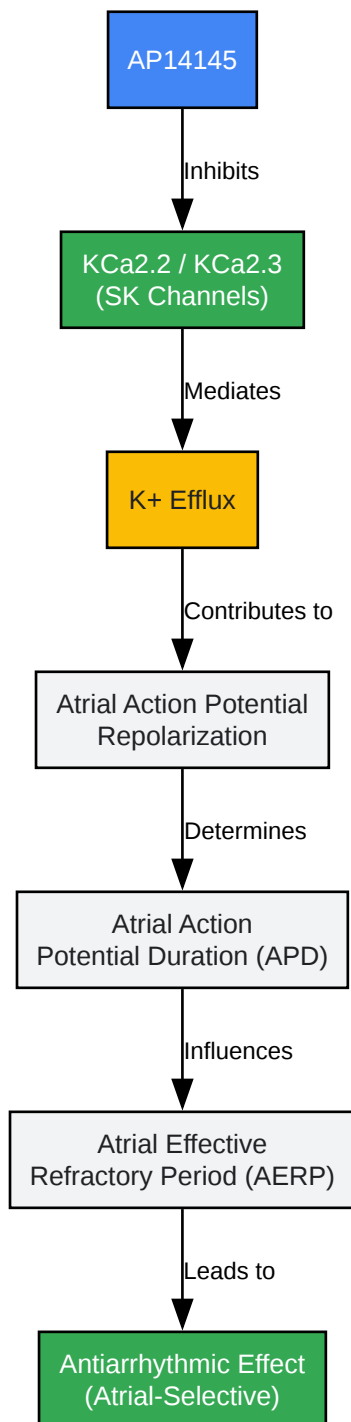
Experimental Workflow for In Vivo Electrophysiology Study



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Caption: Workflow for in vivo measurement of atrial effective refractory period (AERP) in rats.

Signaling Pathway of AP14145 in Atrial Myocytes



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Caption: Proposed signaling pathway for the antiarrhythmic effect of **AP14145**.

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